molecular formula C20H19N3O2S B2360124 3-methoxy-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 396720-74-4

3-methoxy-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No. B2360124
M. Wt: 365.45
InChI Key: WOQXHJZHBYSACZ-UHFFFAOYSA-N
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Description

3-methoxy-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) enzyme. BTK is a crucial component of the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various B-cell malignancies.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 3-methoxy-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide involves the synthesis of the thieno[3,4-c]pyrazole ring system followed by the attachment of the o-tolyl and benzamide groups.

Starting Materials
2-amino-4,6-dihydrothieno[3,4-c]pyrazole, o-toluidine, 4-methoxybenzoyl chloride, triethylamine, dimethylformamide, chloroform, sodium bicarbonate, sodium chloride, wate

Reaction
Step 1: Synthesis of 2-(o-tolyl)-4,6-dihydrothieno[3,4-c]pyrazole, a. Dissolve 2-amino-4,6-dihydrothieno[3,4-c]pyrazole in dimethylformamide., b. Add o-toluidine and triethylamine to the solution., c. Heat the reaction mixture at 100°C for 24 hours., d. Cool the reaction mixture and filter the precipitate., e. Wash the precipitate with chloroform and dry it to obtain 2-(o-tolyl)-4,6-dihydrothieno[3,4-c]pyrazole., Step 2: Synthesis of 3-methoxy-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide, a. Dissolve 2-(o-tolyl)-4,6-dihydrothieno[3,4-c]pyrazole in chloroform., b. Add 4-methoxybenzoyl chloride and triethylamine to the solution., c. Stir the reaction mixture at room temperature for 24 hours., d. Wash the reaction mixture with sodium bicarbonate solution and water., e. Dry the organic layer over sodium sulfate and filter., f. Concentrate the filtrate and purify the residue by column chromatography to obtain 3-methoxy-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide.

Mechanism Of Action

3-methoxy-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide selectively inhibits BTK, which is a key mediator of B-cell receptor signaling. By blocking BTK activity, 3-methoxy-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide prevents the activation of downstream signaling pathways that are necessary for B-cell survival and proliferation. This ultimately leads to the induction of apoptosis and the inhibition of tumor growth.

Biochemical And Physiological Effects

3-methoxy-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide has been shown to induce apoptosis in B-cell malignancies, both in vitro and in vivo. Additionally, 3-methoxy-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide has been shown to inhibit the proliferation of B cells and to suppress the production of cytokines that are involved in the growth and survival of B-cell malignancies. 3-methoxy-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide has also been shown to enhance the activity of other anti-cancer therapies, such as venetoclax and lenalidomide.

Advantages And Limitations For Lab Experiments

One of the main advantages of 3-methoxy-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is its selectivity for BTK, which reduces the risk of off-target effects. Additionally, 3-methoxy-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide has demonstrated potent anti-tumor activity in preclinical models of B-cell malignancies, making it a promising therapeutic candidate. However, 3-methoxy-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide has not yet been extensively studied in clinical trials, and its long-term safety and efficacy are not yet known.

Future Directions

There are several potential future directions for the development of 3-methoxy-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide. One possibility is to explore the use of 3-methoxy-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide in combination with other therapies, such as immune checkpoint inhibitors or chimeric antigen receptor (CAR) T-cell therapy. Another possibility is to investigate the use of 3-methoxy-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide in other B-cell malignancies, such as Waldenström macroglobulinemia or multiple myeloma. Additionally, further preclinical and clinical studies are needed to fully understand the safety and efficacy of 3-methoxy-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide as a therapeutic agent for B-cell malignancies.

Scientific Research Applications

3-methoxy-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these models, 3-methoxy-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide has demonstrated potent anti-tumor activity, both as a single agent and in combination with other therapies.

properties

IUPAC Name

3-methoxy-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2S/c1-13-6-3-4-9-18(13)23-19(16-11-26-12-17(16)22-23)21-20(24)14-7-5-8-15(10-14)25-2/h3-10H,11-12H2,1-2H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOQXHJZHBYSACZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=C3CSCC3=N2)NC(=O)C4=CC(=CC=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methoxy-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

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